molecular formula C22H25N5O4 B2465931 N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775354-06-7

N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2465931
CAS RN: 1775354-06-7
M. Wt: 423.473
InChI Key: LWCLLJIPWIFVRT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing the 1,3,4-oxadiazole moiety, such as the one , are subject to extensive research for their potential applications in various fields. The compound N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex molecule and similar structures have been studied for their synthesis and structural characteristics. For example, an NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety showed that these compounds can be synthesized and analyzed using various spectral techniques, including 1H and 13C NMR, providing insights into their structure and isomeric forms (Li Ying-jun, 2012).

Antimicrobial Applications

Compounds with the 1,3,4-oxadiazole structure have been explored for their antimicrobial properties. A study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed that such compounds exhibit significant activity against various microbial species (Samreen Gul et al., 2017). Another study synthesized and characterized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and found them to be effective antibacterial agents (Kashif Iqbal et al., 2017).

Anticancer Potential

The potential of 1,3,4-oxadiazole derivatives in cancer treatment has also been a subject of research. A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that these compounds have considerable anticancer activity against several cancer cell lines, suggesting their potential as therapeutic agents (B. Ravinaik et al., 2021).

Antioxidant Activity

The antioxidant properties of compounds with the 1,3,4-oxadiazole structure have also been explored. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, hinting at the potential of such compounds in oxidative stress-related conditions (K. Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-15-8-10-16(11-9-15)24-18(28)13-27-21(29)19(20-23-14(2)31-25-20)17-7-5-4-6-12-26(17)22(27)30/h8-11H,3-7,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCLLJIPWIFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

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